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N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide

Physicochemical profiling Drug-likeness Lipophilicity

This high-purity (≥95%) pyrazolyl carboxamide is a key research tool for CRAC channel inhibition and SAR studies. Its unique 3-pyridyl substitution on the pyrazole core creates a distinct hydrogen-bonding geometry compared to 2- or 4-pyridyl analogs, making it essential for fragment-based screening and computational docking. The cyclohex-3-ene carboxamide moiety offers a specific conformational flexibility and metabolic oxidation site not found in saturated cyclopentyl or cyclopropyl analogs. Ideal for calibrating logP-dependent assays (cLogP ~3.08), this compound is a precise baseline comparator for permeability and stability studies. Supplied with comprehensive analytical documentation, it ensures reliable and reproducible results for demanding drug discovery programs. Request a quote for competitive pricing and global shipping.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 2034416-48-1
Cat. No. B2444854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide
CAS2034416-48-1
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C17H20N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-3,5,8-11,13H,4,6-7,12H2,1H3,(H,19,22)
InChIKeyCNFRJWQEELVCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034416-48-1): Core Structural and Procurement Profile


N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034416-48-1) is a synthetic small molecule belonging to the pyrazolyl carboxamide class, characterized by a 1-methyl-3-(pyridin-3-yl)-1H-pyrazole core linked via a methylene bridge to a cyclohex-3-ene carboxamide moiety [1]. With molecular formula C₁₇H₂₀N₄O and molecular weight 296.37 g/mol, the compound is typically supplied at ≥95% purity for research use . The pyrazolyl carboxamide scaffold has been explored in multiple therapeutic areas, most notably as Calcium Release-Activated Calcium (CRAC) channel inhibitors for inflammatory indications, though the specific compound has limited publicly disclosed biological profiling [2].

Why Analogs of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide Cannot Be Freely Substituted


The substitution pattern on the pyrazole ring—specifically the pyridin-3-yl group at position 3 and the methylene-cyclohex-3-ene carboxamide at position 5—is a precise structural arrangement that influences both conformational dynamics and potential target engagement. Even closely related congeners such as the cyclopentanecarboxamide analog (CAS 2034457-58-2) or the cyclopropanesulfonamide analog differ in ring saturation, ring size, linker heteroatom, and hydrogen-bonding capacity, each of which can alter logP, solubility, and binding pose [1]. The cyclohex-3-ene ring provides a specific combination of conformational flexibility and a potential site for metabolic oxidation that is absent in saturated cyclopentyl or cyclopropyl analogs. In the broader pyrazolyl carboxamide class, minor structural modifications have been shown to yield order-of-magnitude differences in CRAC channel inhibitory potency [2], underscoring the risk of assuming functional interchangeability based solely on scaffold similarity.

Quantitative Differentiation Evidence for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide Versus Closest Analogs


Physicochemical Differentiation: logP and Aqueous Solubility Versus Cyclopentanecarboxamide Analog

The target compound exhibits a computed logP (SlogP) of 3.08 and a logS of -3.62 (corresponding to ~251 μM aqueous solubility) as annotated in the MMsINC database [1]. Although directly measured comparative data for the cyclopentanecarboxamide analog (CAS 2034457-58-2) are not publicly available, the structural replacement of the cyclohex-3-ene ring (C₆, one double bond) with a cyclopentane ring (C₅, fully saturated) is predicted to reduce lipophilicity and alter solubility, based on the smaller hydrocarbon surface area and loss of the sp² character [2]. This physicochemical divergence affects chromatographic behavior, formulation compatibility, and passive membrane permeability.

Physicochemical profiling Drug-likeness Lipophilicity

Conformational Flexibility: Cyclohex-3-ene Ring Versus Saturated Cyclopentyl and Cyclopropyl Analogs

The cyclohex-3-ene ring in the target compound adopts a half-chair conformation that presents distinct spatial orientations of the carboxamide group compared to the envelope conformations of cyclopentane or the restricted geometry of cyclopropane [1]. The target compound has 7 rotatable bonds and a globularity index of 0.042 (MMsINC), indicating an extended topology [2]. In contrast, the cyclopentanecarboxamide analog (CAS 2034457-58-2) has one fewer rotatable bond due to the smaller ring, and the cyclopropanesulfonamide analog adds a sulfonamide linker that alters both torsion angles and hydrogen-bond acceptor count. These conformational differences can affect target binding poses even when the core scaffold is conserved.

Conformational analysis Molecular recognition Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Profile: Amide Versus Sulfonamide Linker

The target compound has 1 hydrogen-bond donor (amide N-H) and 3 hydrogen-bond acceptors (amide C=O, pyridine N, pyrazole N) as annotated in MMsINC [1]. The cyclopropanesulfonamide analog (CAS not assigned; molecular formula C₁₃H₁₆N₄O₂S) replaces the carboxamide with a sulfonamide, increasing the H-bond acceptor count to 4 (two S=O oxygens) and altering the pKa and geometry of the hydrogen-bonding motif . Sulfonamides are more acidic (N-H pKa ~10–11) than carboxamides (N-H pKa ~15–17), leading to different ionization states at physiological pH and distinct interactions with biological targets.

Hydrogen bonding Target engagement Medicinal chemistry

Recommended Application Scenarios for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide Based on Structural Differentiation


CRAC Channel Inhibitor Lead Optimization and SAR Expansion

The pyrazolyl carboxamide scaffold is established as a privileged chemotype for CRAC channel inhibition [1]. The target compound's specific substitution pattern—pyridin-3-yl at pyrazole position 3 and cyclohex-3-ene carboxamide at position 5—provides a distinct vector for exploring structure-activity relationships beyond the exemplifications in the Grünenthal patent series. It is suitable for systematic variation of the cyclohexene ring (e.g., epoxidation, dihydroxylation, hydrogenation) to probe conformational and electronic effects on ICRAC potency without altering the core recognition elements.

Physicochemical Tool for LogP-Dependent Assay Calibration

With a computed logP of 3.08 (MMsINC) and aqueous solubility of ~251 μM, this compound falls within the drug-like property space (Lipinski compliant, 0 violations) [2]. It can serve as a reference compound for calibrating logP-dependent assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) where a neutral, moderately lipophilic carboxamide is required as a baseline comparator against more polar (sulfonamide) or more lipophilic (indole) analogs.

Chemical Probe for Pyridin-3-yl Versus Pyridin-2-yl Binding Mode Analysis

The pyridin-3-yl substitution on the pyrazole ring distinguishes this compound from the more common pyridin-2-yl and pyridin-4-yl analogs found in kinase inhibitor libraries. This regioisomeric variation can be exploited in fragment-based screening or computational docking studies to assess the steric and electronic requirements of the pyridine-binding pocket in target proteins, where a 3-pyridyl nitrogen presents a different hydrogen-bond geometry than 2-pyridyl [3].

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